molecular formula C10H11N3O B1437458 N-Hydroxy-5-methyl-1H-indole-3-carboximidamide CAS No. 889943-61-7

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide

Cat. No. B1437458
M. Wt: 189.21 g/mol
InChI Key: UCJXABGGKWKYDB-UHFFFAOYSA-N
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Description

“N-Hydroxy-5-methyl-1H-indole-3-carboximidamide” is a chemical compound with the CAS Number: 889943-61-7 . It has a molecular weight of 189.22 and its IUPAC name is N-hydroxy-5-methyl-1H-indole-3-carboximidamide . The compound is a light-yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O/c1-6-2-3-9-7 (4-6)8 (5-12-9)10 (11)13-14/h2-5,12,14H,1H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a light-yellow solid . It should be stored at 0-8 degrees Celsius .

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
    • Methods : The specific methods of application or experimental procedures would depend on the specific type of cancer and the specific indole derivative being used. Typically, these compounds would be administered as part of a chemotherapy regimen .
    • Results : Indole derivatives have shown promise in preclinical and clinical trials, with some compounds showing the ability to inhibit the growth of cancer cells .
  • Treatment of Microbial Infections

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been used to treat various types of microbial infections .
    • Methods : The specific methods of application or experimental procedures would depend on the specific type of infection and the specific indole derivative being used. These compounds could be administered orally, topically, or intravenously .
    • Results : Indole derivatives have demonstrated antimicrobial activity against a variety of pathogens in preclinical studies .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJXABGGKWKYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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